molecular formula C18H19Cl2N3O B2457620 N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 329079-94-9

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2457620
CAS No.: 329079-94-9
M. Wt: 364.27
InChI Key: PMGJICCLPUXXRS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 4-chlorophenylamine with 3-chlorophenylpiperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(4-chlorophenyl)-3-fluorobenzamide
  • Hydroxypropyl 3-chlorophenylpiperazine

Uniqueness

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is unique due to its specific combination of chlorophenyl groups and a piperazine ring, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial purposes.

Biological Activity

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, often referred to in research as a piperazine derivative, exhibits significant biological activity across various pharmacological domains. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperazine moiety linked to a chlorophenyl group and an acetamide functional group. Its molecular formula is C18H20Cl2N4OC_{18}H_{20}Cl_2N_4O with a molecular weight of approximately 385.9 g/mol. The synthesis typically involves the reaction of appropriate piperazine derivatives with acetic anhydride or acetic acid under controlled conditions to achieve the desired compound.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into:

  • Anticonvulsant Activity
  • Antimicrobial Properties
  • Anticancer Effects

Anticonvulsant Activity

A study evaluating various N-phenyl piperazine derivatives indicated that compounds similar to this compound exhibited anticonvulsant properties when tested in animal models. The evaluation was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Results demonstrated effective anticonvulsant activity, particularly at doses of 100 mg/kg, indicating potential therapeutic applications in epilepsy management .

Antimicrobial Properties

In vitro studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance, compounds synthesized from similar structures were tested using the tube dilution method, revealing effectiveness comparable to standard antibiotics like ciprofloxacin and fluconazole . The structure-activity relationship highlighted that modifications in the piperazine ring significantly influenced antimicrobial potency.

Anticancer Effects

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro assays demonstrated that it could inhibit tumor cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). The mechanism appears to involve disruption of critical signaling pathways associated with tumor growth, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

ModificationEffect on Activity
Substitution on the piperazine ringEnhanced binding affinity to dopamine receptors
Variation in chlorophenyl groupsImproved selectivity for D4 over D2 receptors
Alteration of acetamide chain lengthInfluences both anticonvulsant and antimicrobial efficacy

These modifications allow researchers to fine-tune the compound's pharmacological profile, enhancing its therapeutic potential while minimizing side effects.

Case Studies

  • Anticonvulsant Screening : A comprehensive study involved synthesizing 22 derivatives based on the piperazine framework and evaluating their anticonvulsant properties. Among these, specific compounds showed significant activity in both MES and scPTZ tests, establishing a correlation between structural features and anticonvulsant efficacy .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, several derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. The results indicated that structural variations significantly impacted their effectiveness compared to standard treatments .
  • Cancer Research : Recent research highlighted the compound's ability to inhibit cell proliferation in TNBC models, showcasing its potential as an antitumor agent by targeting specific molecular pathways involved in cancer progression .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c19-14-4-6-16(7-5-14)21-18(24)13-22-8-10-23(11-9-22)17-3-1-2-15(20)12-17/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGJICCLPUXXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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